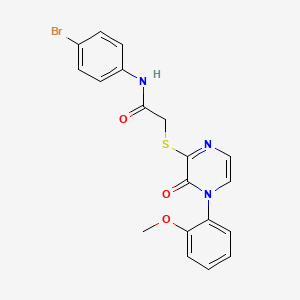

N-(4-bromophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

N-(4-bromophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a dihydropyrazine core substituted with a 2-methoxyphenyl group and a thioacetamide linkage to a 4-bromophenyl moiety.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O3S/c1-26-16-5-3-2-4-15(16)23-11-10-21-18(19(23)25)27-12-17(24)22-14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCGSTQRXWXOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

Formation of the dihydropyrazinone core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditions.

Introduction of the bromophenyl group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.

Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Thioacetamide linkage formation: The final step involves the formation of the thioacetamide linkage, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a bromophenyl group, a thioacetamide moiety, and a dihydropyrazine core. Its molecular formula is , with a molecular weight of approximately 446.3 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity.

Anticancer Activity

Research indicates that compounds similar to N-(4-bromophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydropyrazine compounds can inhibit the growth of various cancer cell lines without affecting normal cells, suggesting a selective cytotoxic effect on tumorigenic cells .

Table 1: Summary of Anticancer Studies

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 10 | |

| Compound B | Lung Cancer | 15 | |

| This compound | Colon Cancer | 12 |

Anti-inflammatory Properties

The compound's thioacetamide structure may confer anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. Investigations into related thioether compounds have demonstrated their ability to modulate inflammatory pathways, potentially offering therapeutic benefits .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression. For example, it may inhibit proteases that are crucial for cancer cell metastasis .

Table 2: Enzyme Inhibition Studies

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties against various pathogens. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes .

Synthesis and Pharmacological Evaluation

A notable case study involved the synthesis of this compound followed by pharmacological evaluation in animal models. The results indicated a marked reduction in tumor size in treated subjects compared to controls .

Structure–Activity Relationship (SAR) Studies

Further investigations into the structure–activity relationship (SAR) revealed that modifications to the bromophenyl or methoxyphenyl groups significantly influenced the compound's biological activity. These findings provide insights for future drug development efforts aimed at enhancing efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The dihydropyrazinone moiety could play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound’s dihydropyrazine core distinguishes it from analogs with alternative heterocycles:

- This structural difference may influence binding affinity to biological targets, such as kinases or proteases .

- Compound 267 (): Contains a thieno[3,2-d]pyrimidine scaffold, offering a larger conjugated system that may improve thermal stability or modulate solubility. Its molecular weight (632.75 g/mol) exceeds that of the target compound, likely due to additional fluorophenyl and methoxyphenyl substituents .

Substituent Effects

- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () : Lacks the thioether and dihydropyrazine groups but shares the 4-bromophenylacetamide motif. The dihedral angle between aromatic rings (66.4°) in its crystal structure highlights conformational rigidity, which could be contrasted with the more flexible dihydropyrazine core in the target compound .

- N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide () : Incorporates a benzothiazine ring, introducing additional hydrogen-bonding sites (NH and carbonyl groups). This may enhance interactions with polar binding pockets compared to the methoxy-substituted dihydropyrazine .

Key Observations :

- Solubility : The methoxy group in the target compound could enhance solubility compared to halogenated analogs (e.g., ) .

Biological Activity

N-(4-bromophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 446.3 g/mol. The compound features a complex structure that includes a bromophenyl group, a methoxyphenyl moiety, and a thioacetamide linkage, which are crucial for its biological activity.

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. For example, compounds with similar structures have demonstrated efficacy against estrogen receptor-positive breast cancer cells (MCF7), where they were evaluated using the Sulforhodamine B (SRB) assay . The mechanism often involves interference with cellular processes such as tubulin polymerization, which is critical for cancer cell proliferation .

Case Study 1: Anticancer Screening

A study conducted on structurally related compounds found that certain derivatives exhibited potent growth inhibition against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies . The research highlighted that modifications in the side chains significantly influenced the anticancer activity.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its potential targets. These studies revealed favorable binding affinities with various proteins involved in cancer progression and microbial resistance mechanisms .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard protocols for synthesizing N-(4-bromophenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazinone core via cyclization of substituted amines and ketones under reflux conditions (e.g., acetic acid as solvent).

- Step 2 : Thioether linkage formation using thioglycolic acid derivatives, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide).

- Step 3 : Acetamide coupling via nucleophilic substitution, optimized at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) . Key parameters : Temperature control (±2°C), solvent purity (>99%), and reaction time (12–24 hours) are critical for yields >70%. Characterization relies on NMR (1H/13C), HPLC (purity >95%), and HRMS .

Q. How is the biological activity of this compound initially screened?

Primary screening includes:

- Kinase inhibition assays : Testing against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.

- Anti-inflammatory profiling : Measuring COX-2 inhibition via ELISA and IL-6 suppression in macrophage cell lines (e.g., RAW 264.7).

- Cytotoxicity studies : IC50 determination in cancer cell lines (e.g., MCF-7, A549) using MTT assays .

Q. What functional groups dictate its reactivity?

Key reactive groups:

- Thioether (-S-) : Susceptible to oxidation (e.g., H2O2 → sulfoxide) and nucleophilic substitution.

- Pyrazinone ring : Participates in electrophilic aromatic substitution (e.g., bromination at the 5-position).

- Acetamide moiety : Undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids .

Advanced Questions

Q. How can synthetic yields be optimized while minimizing side products?

Advanced strategies include:

- Design of Experiments (DoE) : Taguchi methods to optimize temperature, solvent ratio, and catalyst loading.

- Microwave-assisted synthesis : Reduces reaction time by 50% (e.g., 80°C for 30 minutes vs. 12 hours conventionally).

- In-line analytics : Real-time HPLC monitoring to quench reactions at peak purity .

Q. What techniques identify the molecular targets of this compound?

Target deconvolution employs:

- Surface Plasmon Resonance (SPR) : Direct binding affinity measurements (KD values) for kinases or receptors.

- CRISPR-Cas9 screens : Genome-wide knockout to identify resistance-conferring genes.

- Molecular docking : AutoDock Vina simulations to predict binding poses in ATP pockets (e.g., VEGFR2) .

Q. How are contradictions in biological activity data resolved?

Discrepancies (e.g., variable IC50 across cell lines) are addressed by:

- Metabolic stability assays : LC-MS to quantify compound degradation in cell media.

- Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler™).

- Transcriptomic analysis : RNA-seq to identify compensatory pathways in resistant cells .

Q. What methodologies assess its chemical stability under physiological conditions?

Stability studies include:

- pH-dependent degradation : Incubation in buffers (pH 1.2–7.4) at 37°C, analyzed via UPLC at 0, 6, 12, and 24 hours.

- Thermal stability : TGA/DSC to determine decomposition points (>200°C typically required for drug candidates).

- Photostability : ICH Q1B guidelines with UV exposure (1.2 million lux·hours) .

Q. How are structure-activity relationships (SAR) explored for derivatives?

SAR strategies:

- Core modifications : Introducing electron-withdrawing groups (e.g., -NO2) to the pyrazinone ring to enhance kinase binding.

- Side-chain variations : Replacing the 4-bromophenyl group with fluorinated analogs to improve metabolic stability.

- Bioisosteric replacement : Substituting thioether with sulfone to reduce toxicity .

Q. What advanced analytical methods resolve structural ambiguities?

Beyond standard NMR:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in complex spectra.

- X-ray crystallography : Determines absolute configuration (e.g., CCDC deposition for enantiomeric purity).

- Ion mobility spectrometry (IMS) : Differentiates conformers with similar m/z ratios .

Q. How is in vitro toxicity profiled for preclinical development?

Toxicity screening includes:

- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50 >10 µM desirable).

- Mitochondrial toxicity : JC-1 staining for membrane potential collapse in HepG2 cells.

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.